

## The Pharmacokinetics of Lenvatinib and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor (PDGF) receptor  $\alpha$ , RET, and KIT proto-oncogenes. Its potent anti-angiogenic and anti-tumor activity has led to its approval for the treatment of several cancers, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. A thorough understanding of its pharmacokinetic profile is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. This technical guide provides an indepth overview of the absorption, distribution, metabolism, and excretion (ADME) of lenvatinib and its metabolites, supported by detailed experimental methodologies and quantitative data.

#### **Pharmacokinetic Profile**

Lenvatinib exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption and extensive metabolism.

#### **Absorption**

Following oral administration, lenvatinib is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 4 hours. The extent of absorption is not significantly



affected by food, although a high-fat meal can delay the median Tmax from 2 to 4 hours. The oral bioavailability of lenvatinib is estimated to be approximately 85%.

#### **Distribution**

Lenvatinib is highly bound to human plasma proteins, primarily albumin, with a binding percentage ranging from 97% to 99%. This binding is independent of drug concentration and is not significantly affected by hepatic or renal impairment. The predicted mean steady-state volume of distribution (Vd/F) for lenvatinib is 97 L, indicating distribution into tissues. The blood-to-plasma concentration ratio is approximately 0.6, suggesting lower distribution into red blood cells.

#### Metabolism

Lenvatinib undergoes extensive metabolism, with unchanged drug accounting for a minor fraction of the excreted dose. The primary metabolic pathways include oxidation by aldehyde oxidase (AO) and cytochrome P450 3A4 (CYP3A4), as well as non-enzymatic processes. In vitro studies using human liver microsomes have identified several metabolites, with the O-desmethylated form (M2) being a major metabolite. Other identified metabolites include N-descyclopropyl lenvatinib (M1) and lenvatinib N-oxide (M3). While numerous metabolites have been detected, their circulating levels in human plasma are very low compared to the parent drug, suggesting that lenvatinib itself is the primary contributor to the observed pharmacological effects.

#### **Excretion**

The terminal elimination half-life of lenvatinib is approximately 28 hours. Excretion occurs predominantly through the feces, with a smaller portion eliminated in the urine. Following a single oral dose of radiolabeled lenvatinib, approximately 64% of the radioactivity is recovered in the feces and 25% in the urine over 10 days. Unchanged lenvatinib accounts for only about 2.5% of the total administered dose excreted in urine and feces, highlighting the significant role of metabolism in its clearance.

#### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of lenvatinib in humans.



Table 1: Pharmacokinetic Parameters of Lenvatinib in Adult Patients

| Parameter                                | Value       | Reference(s) |
|------------------------------------------|-------------|--------------|
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours |              |
| Terminal Elimination Half-life (t½)      | ~28 hours   |              |
| Apparent Oral Clearance (CL/F)           | 6.56 L/h    |              |
| Apparent Volume of Distribution (Vd/F)   | 97 L        |              |
| Plasma Protein Binding                   | 97% - 99%   |              |
| Oral Bioavailability                     | ~85%        |              |

Table 2: Excretion of Lenvatinib and its Metabolites in Humans (as a percentage of administered radioactive dose)

| Excretion Route | Total Radioactivity | Unchanged<br>Lenvatinib | Reference(s) |
|-----------------|---------------------|-------------------------|--------------|
| Feces           | ~64%                | Part of the 2.5% total  |              |
| Urine           | ~25%                | Part of the 2.5% total  |              |
| Total Recovery  | ~89%                | 2.5%                    |              |

# Detailed Experimental Protocols Quantification of Lenvatinib and its Metabolites by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of lenvatinib and its metabolites in biological matrices.



- Sample Preparation: Plasma, urine, or fecal homogenate samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
- Chromatographic Separation: Separation is achieved on a reverse-phase C18 or similar column. A common mobile phase consists of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol), run in a gradient or isocratic elution mode.
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for lenvatinib and its metabolites.

#### In Vitro Metabolism using Human Liver Microsomes

- Incubation Mixture: Lenvatinib (at a concentration of 10 µg/mL) is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction mixture also contains a regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6phosphate dehydrogenase) to support CYP450-mediated metabolism.
- Reaction and Termination: The metabolic reaction is initiated by the addition of the NADPH regenerating system and incubated for a specified time (e.g., 60 minutes). The reaction is then terminated by adding a cold organic solvent such as acetonitrile.
- Metabolite Identification: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

#### **Human Mass Balance Study**

- Study Design: A single oral dose of radiolabeled ([14C]) lenvatinib (e.g., 24 mg containing 100  $\mu$ Ci) is administered to healthy subjects or patients.
- Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals for up to 10 days or until radioactivity levels in excreta fall below a certain threshold (e.g., <1% of the administered dose in a 24-hour period).



- Total Radioactivity Measurement: The total radioactivity in the collected samples is determined by liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).
- Metabolite Profiling: The samples are also analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

#### **Plasma Protein Binding by Equilibrium Dialysis**

- Method: The extent of plasma protein binding is determined using an equilibrium dialysis method.
- Procedure: Human plasma containing lenvatinib is dialyzed against a protein-free buffer (e.g., phosphate-buffered saline) using a semi-permeable membrane. The system is incubated at 37°C until equilibrium is reached.
- Analysis: The concentrations of lenvatinib in the plasma and buffer compartments are then
  measured by a validated LC-MS/MS method. The percentage of protein binding is calculated
  from the difference in concentrations.

#### **Visualizations**

## Lenvatinib Mechanism of Action: Signaling Pathway Inhibition



Click to download full resolution via product page



Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

#### **Lenvatinib Metabolism and Excretion Workflow**



Click to download full resolution via product page



Caption: Overview of Lenvatinib's metabolic and excretion pathways.

## **Experimental Workflow for a Human Mass Balance Study**



Click to download full resolution via product page

Caption: Workflow for a human mass balance study of Lenvatinib.

 To cite this document: BenchChem. [The Pharmacokinetics of Lenvatinib and Its Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854538#pharmacokinetics-of-lenvatinib-and-its-metabolites]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com